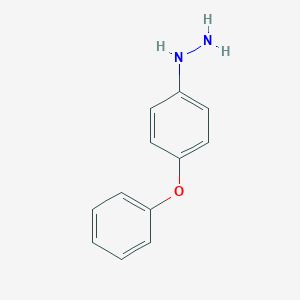

(4-Phenoxyphenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-phenoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRURSNANBXOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375450 | |

| Record name | (4-phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-28-5 | |

| Record name | (4-Phenoxyphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Phenoxyphenyl)hydrazine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for (4-Phenoxyphenyl)hydrazine. The information is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a chemical intermediate or building block in synthetic chemistry.

Core Chemical and Physical Properties

This compound is an organic compound that features a hydrazine group attached to a phenoxyphenyl scaffold. Its chemical characteristics are pivotal for its application in synthesis. The quantitative properties are summarized in the tables below for clarity and ease of comparison.

Structural and Identification Data

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 17672-28-5[1][2][3] |

| Molecular Formula | C₁₂H₁₂N₂O[1][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NN[1][3] |

| InChI | InChI=1S/C12H12N2O/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9,14H,13H2[1][3] |

| InChIKey | LGRURSNANBXOMS-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 200.24 g/mol [1][2] | |

| Melting Point | 56-57 °C[2] | Solvent: Ligroine[2] |

| Boiling Point | 352.9 °C[2] | at 760 mmHg[2] |

| pKa | 5.32 ± 0.20 | Predicted[3] |

| LogP | 3.53780 | Predicted[2] |

| Solubility | Soluble in polar organic solvents | Insoluble in water.[4][5][6] |

| Vapor Pressure | 3.71E-05 mmHg | at 25°C[2] |

| Density | 1.201 g/cm³ | |

| Refractive Index | 1.655 |

Chemical Structure and Synthesis

The structure of this compound consists of a hydrazine (-NHNH₂) functional group attached to a phenyl ring, which is, in turn, linked via an ether bond to another phenyl group at the para position. This structure makes it a valuable intermediate, particularly in the synthesis of heterocyclic compounds like indoles via the Fischer indole synthesis. Hydrazine derivatives, in general, are important in pharmaceutical synthesis for creating a wide array of pharmacologically active molecules.[7]

General Synthesis Workflow

The synthesis of phenylhydrazine derivatives typically involves a two-step process starting from the corresponding aniline derivative. This workflow illustrates the general pathway for producing this compound from 4-phenoxyaniline.

Experimental Protocols

Synthesis of this compound via Diazotization and Reduction

This protocol is adapted from the general synthesis of phenylhydrazines and is applicable for producing this compound from 4-phenoxyaniline.

Materials:

-

4-Phenoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃) or Tin(II) Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH)

-

Benzene or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄) or solid NaOH

-

Ice

-

Mechanical stirrer, dropping funnel, round-bottom flask, distillation apparatus

Procedure:

-

Diazotization:

-

In a round-bottom flask equipped with a mechanical stirrer, dissolve 4-phenoxyaniline in a solution of concentrated HCl and water.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while stirring vigorously. The rate of addition should be controlled to keep the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the complete formation of the 4-phenoxyphenyldiazonium salt solution.

-

-

Reduction:

-

Prepare a solution of the reducing agent (e.g., sodium sulfite or tin(II) chloride) in water.

-

Slowly add the cold diazonium salt solution to the reducing solution. This step can be exothermic and may require external cooling to maintain control.

-

After the addition is complete, the mixture is typically heated to facilitate the reduction and subsequent hydrolysis to form the hydrochloride salt of the hydrazine.[8]

-

-

Isolation and Purification of the Free Base:

-

Cool the reaction mixture to allow the this compound hydrochloride to precipitate.

-

Isolate the crude hydrochloride salt by filtration.

-

To obtain the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will liberate the free this compound as an oil or solid.

-

Extract the free base into an organic solvent such as benzene or diethyl ether.[8]

-

Dry the organic extracts over an anhydrous drying agent (e.g., solid NaOH or anhydrous Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by distillation or recrystallization from a suitable solvent like ligroine.[2][8]

-

Analytical Methods

The analysis of this compound and its impurities can be performed using standard chromatographic techniques.[9]

High-Performance Liquid Chromatography (HPLC):

-

Principle: A reversed-phase HPLC method is generally suitable for the analysis of phenylhydrazine derivatives.

-

Column: A C18 column (e.g., Waters X-Bridge C18) is a common choice.[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.[10]

-

Detection: UV detection is suitable due to the aromatic nature of the compound. The specific wavelength for maximum absorbance should be determined experimentally.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase or a component of it, and filtered before injection. Derivatization may be necessary for improved detection or separation, especially at trace levels.[9]

Gas Chromatography (GC):

-

Principle: GC can be used for the analysis of volatile hydrazine derivatives.

-

Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would provide good sensitivity. For unequivocal identification, Mass Spectrometry (MS) is the preferred detector.[9]

-

Column: A capillary column with a suitable stationary phase should be used.

-

Note: Hydrazines can be thermally labile, so care must be taken with the injector and oven temperatures. Derivatization is often required to improve volatility and thermal stability before GC analysis.[9]

Biological Activity and Applications in Drug Development

While specific signaling pathways for this compound are not well-documented, the broader class of hydrazine and hydrazone derivatives is of significant interest in medicinal chemistry. These compounds are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[11]

This compound primarily serves as a key intermediate in the synthesis of more complex molecules. Its structural motif is found in various pharmacologically active compounds, and it is a crucial building block for creating libraries of novel chemical entities for drug discovery programs, particularly in the areas of oncology and anti-inflammatory agent development.[7] The reactivity of the hydrazine group allows for its incorporation into heterocyclic ring systems, which are prevalent in many approved drugs.

General Mechanism of Hydrazine Toxicity

It is important to note that many hydrazine derivatives can be toxic. Their toxicity is often linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This biotransformation can generate reactive intermediates that covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and potential carcinogenicity.[11][12] Therefore, appropriate safety precautions must be taken when handling this and other hydrazine-containing compounds.

References

- 1. This compound | C12H12N2O | CID 2760972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GC-MS-based metabolomics reveals mechanism of action for hydrazine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Phenoxyphenyl)hydrazine: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on (4-Phenoxyphenyl)hydrazine for Researchers, Scientists, and Drug Development Professionals

This compound is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Its utility as a key building block in the synthesis of various heterocyclic compounds, particularly pyrazole derivatives, has positioned it as a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the generation of bioactive molecules.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₂H₁₂N₂O. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 17672-28-5 |

| Molecular Weight | 200.24 g/mol |

| Molecular Formula | C₁₂H₁₂N₂O |

| Appearance | Solid |

| Melting Point | 56-57 °C |

| Boiling Point | 352.9 °C at 760 mmHg |

| InChI Key | LGRURSNANBXOMS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NN |

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step process starting from 4-phenoxyaniline. The general and widely used method for preparing arylhydrazines is the diazotization of an arylamine followed by reduction of the resulting diazonium salt.

Experimental Protocol:

Step 1: Diazotization of 4-Phenoxyaniline

-

In a suitable reaction vessel, dissolve 4-phenoxyaniline in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. The temperature should be strictly maintained below 5 °C to ensure the stability of the diazonium salt.

-

The completion of the diazotization can be checked using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂), in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is typically stirred for several hours at a controlled temperature to ensure complete reduction.

-

The resulting this compound can then be isolated by filtration or extraction, followed by purification techniques such as recrystallization.

A generalized workflow for the synthesis is depicted in the following diagram.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is its use as a precursor for the synthesis of pyrazole-containing compounds. Pyrazoles are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1]

A notable example is the synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine , a key intermediate in the production of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib .[2] Ibrutinib is an approved medication for the treatment of certain cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia.

The synthesis of this pyrazolopyrimidine core involves the cyclocondensation reaction between a β-keto nitrile derivative and this compound, followed by further ring closure to form the pyrimidine ring.

The general scheme for the synthesis of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine is illustrated below.

Biological Activity of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the pyrazole-based compounds, have demonstrated significant biological activities.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of hydrazone and pyrazole derivatives.[3][4][5] For instance, novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3] The inhibition of TNF-α is a well-established therapeutic strategy for a variety of inflammatory diseases. The proposed mechanism involves the inhibition of p38 mitogen-activated protein kinase (MAPK), which is a critical component of the signaling pathway leading to TNF-α production.[3]

A simplified representation of this signaling pathway is shown below.

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents.[6][7] Derivatives synthesized from this compound, such as the aforementioned Ibrutinib intermediate, highlight the importance of this chemical in cancer drug development. The mechanisms of action for pyrazole-based anticancer drugs are diverse and can include the inhibition of various kinases, disruption of the cell cycle, and induction of apoptosis.[7] For example, some hydrazone derivatives have been shown to induce apoptosis in cancer cells.[7]

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]

- 3. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (4-Phenoxyphenyl)hydrazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Phenoxyphenyl)hydrazine, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Chemical Structure and Properties

This compound is an aromatic hydrazine derivative with the chemical formula C₁₂H₁₂N₂O and a molecular weight of approximately 200.24 g/mol . Its structure features a hydrazine group attached to a phenyl ring, which is in turn linked to a phenoxy group.

IUPAC Name: this compound CAS Number: 17672-28-5 Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are inferred from the analysis of its structural components and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.5 - 4.5 | Broad Singlet | 2 | -NH₂ |

| ~ 5.5 - 6.5 | Broad Singlet | 1 | -NH- |

| ~ 6.8 - 7.5 | Multiplet | 9 | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 115 - 125 | Aromatic C-H |

| ~ 130 - 140 | Aromatic C-O & C-N |

| ~ 150 - 160 | Aromatic C-O (phenoxy) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted based on its functional groups.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, Broad | N-H Stretching (hydrazine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 1600 - 1450 | Medium to Strong | C=C Aromatic Ring Stretching |

| 1250 - 1200 | Strong | Aryl-O-Aryl Asymmetric Stretching |

| ~ 830 | Strong | p-Disubstituted Benzene C-H Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and potential fragmentation pathways can be predicted.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular Ion) |

| 183 | [M - NH₃]⁺ |

| 108 | [C₆H₅O-C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by the mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Stability and Storage Conditions of (4-Phenoxyphenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Phenoxyphenyl)hydrazine. Due to the limited availability of specific stability data for this compound, this guide also draws upon information from analogous arylhydrazine compounds to provide insights into potential degradation pathways and analytical methodologies for stability assessment.

Core Stability Profile and Recommended Storage

This compound is a solid that is chemically stable under standard ambient conditions, including room temperature.[1] However, to ensure its long-term integrity and prevent degradation, specific storage and handling procedures are crucial. Hydrazine derivatives, as a class, are known to be sensitive to oxidation and heat.[2][3]

Recommended Storage Conditions

For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is imperative to protect the compound from sources of heat and ignition.

Incompatible Materials

Contact with strong oxidizing agents should be strictly avoided, as this can lead to vigorous and potentially explosive reactions.[2][4] Incompatible materials also include acids and metal oxides.[2]

Quantitative Stability Data

| Parameter | Value/Recommendation | Source |

| Appearance | Solid | [5] |

| Chemical Stability | Stable under standard ambient conditions (room temperature). | [1] |

| Recommended Storage Temperature | Store in a cool, dry place. A specific temperature range of 2-8°C in an inert atmosphere and dark place is recommended for analogous compounds like (4-(Benzyloxy)phenyl)hydrazine hydrochloride. | [1][6] |

| Light Sensitivity | Phenylhydrazine turns red-brown on exposure to air and light. While not specified for the 4-phenoxy derivative, protection from light is a prudent measure. | [7] |

| Air Sensitivity | Phenylhydrazine is sensitive to air. Storage under an inert atmosphere is recommended for analogous compounds. | [6][7] |

| Conditions to Avoid | Strong heating, exposure to incompatible materials. | [1] |

| Incompatible Substances | Strong oxidizing agents, acids, metal oxides. | [2][4] |

Potential Degradation Pathways

Based on the known chemistry of arylhydrazines, this compound is susceptible to degradation primarily through oxidation. The hydrazine moiety is the most reactive part of the molecule.

Oxidative Degradation

The primary degradation pathway is likely the oxidation of the hydrazine group. This can be initiated by atmospheric oxygen, especially in the presence of metal ions which can act as catalysts, or by other oxidizing agents. The oxidation can proceed through a radical mechanism, leading to the formation of a phenyldiazene intermediate. This intermediate is unstable and can decompose to form phenoxybenzene and nitrogen gas. Alternatively, coupling reactions can occur, leading to the formation of azobenzenes and other dimeric impurities.[4][5][8]

Caption: Proposed degradation pathway for this compound.

Experimental Protocols for Stability-Indicating Assay

A stability-indicating analytical method is crucial for determining the stability of a drug substance by its ability to accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[9][10] Given the lack of a specific validated method for this compound, the following protocol is proposed based on established methods for the analysis of arylhydrazines and their derivatives.[11][12]

Proposed Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar degradation products.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at 254 nm.

-

Injection Volume: 10 µL.

3. Preparation of Solutions:

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a similar concentration as the standard solution.

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 4 hours.

-

Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples should be diluted with the diluent to the target concentration and analyzed by the HPLC method. The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate the separation of the main peak from any degradation products.

Caption: General workflow for developing a stability-indicating HPLC method.

Conclusion

While this compound is stable under normal storage conditions, its sensitivity to heat, light, and oxidizing agents necessitates careful handling and storage to maintain its purity and integrity. The information provided in this guide, including the proposed degradation pathways and analytical methodology, serves as a valuable resource for researchers and professionals in the pharmaceutical industry. It is important to note that the proposed degradation pathways and experimental protocols are based on the chemistry of analogous compounds and should be validated specifically for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]

- 6. Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. researchgate.net [researchgate.net]

- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of (4-Phenoxyphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (4-phenoxyphenyl)hydrazine hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

This compound hydrochloride is an aromatic hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif is present in a variety of biologically active compounds. The synthesis of this compound is typically achieved through a well-established two-step process involving the diazotization of 4-phenoxyaniline followed by the reduction of the resulting diazonium salt. This guide provides a detailed methodology for this synthetic route, focusing on practical laboratory-scale preparation and purification to yield a high-purity product.

Synthetic Pathway

The synthesis of this compound hydrochloride proceeds via a two-step reaction sequence:

-

Diazotization: 4-Phenoxyaniline is treated with sodium nitrite in the presence of a strong mineral acid, typically hydrochloric acid, at low temperatures to form the corresponding diazonium salt.

-

Reduction: The in-situ generated diazonium salt is then reduced to the desired hydrazine derivative using a suitable reducing agent, such as tin(II) chloride. The final product is isolated as its hydrochloride salt.

Experimental Protocol

This section details the step-by-step procedure for the synthesis and purification of this compound hydrochloride.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 4-Phenoxyaniline | C₁₂H₁₁NO | 185.22 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 |

| Deionized Water | H₂O | 18.02 |

| Ethanol | C₂H₅OH | 46.07 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

Synthesis Procedure

Step 1: Diazotization of 4-Phenoxyaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-phenoxyaniline in a mixture of concentrated hydrochloric acid and deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold tin(II) chloride solution to the previously prepared diazonium salt solution, while maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for approximately 1-2 hours. A precipitate of this compound hydrochloride should form.

Purification Protocol

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold deionized water, cold ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound hydrochloride product under vacuum to a constant weight.

-

Recrystallization (Optional): For obtaining a higher purity product, the crude hydrochloride salt can be recrystallized. A common procedure for arylhydrazine hydrochlorides involves dissolving the crude product in a minimal amount of hot water, followed by the addition of concentrated hydrochloric acid and slow cooling to induce crystallization[1]. The pure crystals can then be collected by filtration, washed with a cold solvent, and dried.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of analogous arylhydrazine hydrochlorides, which can be used as a reference for the synthesis of this compound hydrochloride.

| Parameter | Value | Reference Compound |

| Molar Ratios | ||

| Aniline derivative : HCl : NaNO₂ | 1 : 2.3-3.2 : 1-1.1 | 4-Methoxyphenylhydrazine HCl[2] |

| Diazonium salt : SnCl₂ | 1 : ~2.1 | 4-Methoxyphenylhydrazine HCl[2] |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | General Procedure[2] |

| Reduction Temperature | 0-10 °C | General Procedure[2] |

| Diazotization Time | 30-90 minutes | 4-Methoxyphenylhydrazine HCl[2] |

| Reduction Time | 1-2 hours | General Procedure |

| Yield and Purity | ||

| Reported Yield | 77% | 4-Methoxyphenylhydrazine HCl[2] |

| Purity | >98% (achievable with purification) | General Observation |

Characterization Data

The following table presents the expected characterization data for this compound hydrochloride based on data from analogous compounds.

| Analysis | Expected Results | Reference Compound |

| ¹H NMR | Aromatic protons in the range of δ 6.8-7.5 ppm. Protons of the hydrazine group will appear as broad singlets. | 4-Methoxyphenylhydrazine HCl[3] |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-160 ppm. | 4-Methoxyphenylhydrazine HCl |

| Infrared (IR) | N-H stretching vibrations around 3200-3400 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C=C stretching in the aromatic region (1400-1600 cm⁻¹). | General for aromatic hydrazines |

| Melting Point | Expected to be a solid with a defined melting point. | (4-methoxyphenyl)hydrazine hydrochloride: 160-162 °C[4] |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₁₂H₁₂N₂O) should be observed. | This compound |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound hydrochloride.

Safety Considerations

-

Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Diazonium salts can be explosive when isolated and dry. Therefore, they are typically generated and used in situ without isolation.

-

Acids and other reagents used in this synthesis are corrosive and should be handled with care.

This guide provides a comprehensive framework for the successful synthesis and purification of this compound hydrochloride. Researchers are encouraged to adapt and optimize the described procedures based on their specific laboratory conditions and scale of operation.

References

Physical properties of (4-Phenoxyphenyl)hydrazine (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (4-Phenoxyphenyl)hydrazine, focusing on its melting point and solubility. This document is intended to serve as a comprehensive resource, incorporating experimental protocols and data presentation to support research and development activities.

Core Physical Properties

This compound is an aromatic hydrazine derivative with the chemical formula C₁₂H₁₂N₂O. Understanding its physical properties is fundamental for its application in chemical synthesis and drug development.

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, the experimentally determined melting point is presented in the table below.

Table 1: Melting Point of this compound

| Property | Value | Solvent of Crystallization |

| Melting Point | 56-57 °C | Ligroine |

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of aromatic hydrazines, a qualitative assessment can be made. Aromatic hydrazines are typically poorly soluble in water due to the hydrophobic nature of the aromatic rings.[1] Conversely, they tend to be soluble in various organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Expected Solubility | Rationale |

| Water | Poorly Soluble | The large, nonpolar phenoxyphenyl group dominates the molecule's properties, reducing affinity for water.[1] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the molecule. |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | The hydrazine group can form hydrogen bonds with alcohol solvents. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The polarity of the hydrazine group limits solubility in nonpolar media. |

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the melting point and solubility of a solid organic compound like this compound.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, heat the block rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

If the melting point is unknown, a preliminary, rapid determination can be performed to find an approximate range, followed by a slower, more accurate measurement with a fresh sample.

-

-

Observation and Recording:

-

Record the temperature at which the first liquid droplet is observed. This is the beginning of the melting range.

-

Record the temperature at which the entire sample has completely melted. This is the end of the melting range.

-

The recorded melting point should be a range (e.g., 56-57 °C). A sharp melting range (1-2 °C) is indicative of a pure compound.

-

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

This compound sample

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath (set to 37 ± 1 °C)

-

pH meter

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration:

-

Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 37 °C for physiological relevance).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle.

-

To separate the solid from the saturated solution, centrifuge an aliquot of the suspension at a high speed.

-

-

Concentration Analysis:

-

Carefully withdraw a sample from the clear supernatant.

-

Dilute the sample as necessary with the appropriate mobile phase (for HPLC) or buffer.

-

Determine the concentration of this compound in the sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Data Reporting: Express the solubility as mg/mL or mol/L at the specified pH and temperature. The experiment should be performed in triplicate for each pH condition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination and documentation of the physical properties of a chemical compound.

Caption: General workflow for determining physical properties.

References

Reactivity Profile of the Hydrazine Moiety in (4-Phenoxyphenyl)hydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Phenoxyphenyl)hydrazine , a substituted aromatic hydrazine, presents a versatile scaffold for chemical synthesis and drug discovery. The reactivity of its hydrazine moiety is central to its utility, enabling the construction of a diverse range of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the key reactions involving the hydrazine group of this compound, supported by experimental insights and data where available.

Core Reactivity of the Hydrazine Moiety

The hydrazine group (-NHNH2) in this compound is characterized by the nucleophilicity of the terminal nitrogen atom. This reactivity is influenced by the electronic effects of the attached phenoxyphenyl group. The phenoxy substituent at the para position exerts a mild electron-donating effect through resonance, which can subtly enhance the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine.

The primary reactions involving the hydrazine moiety of this compound include:

-

Condensation Reactions: Formation of hydrazones through reaction with carbonyl compounds.

-

Cyclization Reactions: Synthesis of indole, pyrazole, and pyridazinone ring systems.

-

N-Alkylation and N-Acylation: Functionalization of the nitrogen atoms of the hydrazine group.

Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction for arylhydrazines, providing a direct route to indole derivatives.[1][2] The reaction proceeds by heating a (substituted) phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][2]

General Reaction Scheme:

Figure 1: General workflow of the Fischer Indole Synthesis.

The reaction of this compound with a ketone or aldehyde first forms a (4-phenoxyphenyl)hydrazone intermediate. This intermediate then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[1] Depending on the substitution pattern of the starting carbonyl compound, either a 6-phenoxy-1H-indole or a 5-phenoxy-1H-indole derivative can be synthesized.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

A typical procedure involves heating the this compound with an equimolar amount of the desired ketone or aldehyde in a suitable solvent, such as acetic acid or ethanol, in the presence of a catalyst like zinc chloride, polyphosphoric acid, or a Brønsted acid.[4] Microwave irradiation can also be employed to accelerate the reaction.[1]

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Phenylhydrazine | Pyruvic acid | - | - | Heat | 2-Indolecarboxylic acid | - | [1] |

| Phenylhydrazine | Various ketones | Amberlite IR 120 | Ethanol | Reflux | Substituted indoles | 70-88 | [5] |

Formation of Pyrazoles and Pyrazolones

This compound can react with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, to form pyrazole derivatives. Specifically, this reaction leads to the formation of pyrazolones, which are five-membered heterocyclic compounds with a ketone group in the ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[3][6]

General Reaction Scheme:

Figure 2: Synthesis of a pyrazolone from this compound.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

A general procedure involves refluxing phenylhydrazine with ethyl acetoacetate.[7] The crude product is then typically recrystallized from a suitable solvent like diluted ethanol to obtain the pure pyrazolone derivative.[7]

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |

| Phenylhydrazine | Ethyl acetoacetate | - | Reflux | 3-Methyl-1-phenylpyrazol-5-one | - | [7] |

Note: While a specific protocol for this compound was not found, this general method for phenylhydrazine serves as a representative example.

Condensation Reactions: Hydrazone Formation

The reaction of this compound with aldehydes and ketones readily forms the corresponding hydrazones. This condensation reaction is often the first step in other synthetic transformations, such as the Fischer indole synthesis. The formation of hydrazones is typically catalyzed by a small amount of acid.

General Reaction Scheme:

Figure 3: General scheme for hydrazone formation.

N-Alkylation and N-Acylation

The nitrogen atoms of the hydrazine moiety in this compound can be functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto one or both nitrogen atoms. Selective mono- or dialkylation can be challenging and often requires specific reaction conditions and protecting group strategies. A common method involves the use of a strong base to deprotonate the hydrazine, followed by reaction with an alkyl halide.

N-Acylation: Acyl groups can be introduced by reacting the hydrazine with acylating agents such as acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

General Experimental Protocols:

-

N-Alkylation: A procedure for the selective alkylation of a hydrazine derivative involves the formation of a nitrogen dianion using a strong base like n-butyllithium, followed by the addition of an alkyl halide.

-

N-Acylation: A general method for N-acylation involves reacting the amine with an acylating agent like an acid chloride in an inert solvent such as dichloromethane, often in the presence of a base like triethylamine to scavenge the generated acid.

Synthesis of this compound Hydrochloride

This compound is often prepared and stored as its hydrochloride salt for improved stability. A common synthetic route involves the diazotization of 4-phenoxyaniline followed by reduction.

Experimental Protocol: Synthesis of Arylhydrazine Hydrochlorides

A general procedure for the synthesis of arylhydrazine hydrochlorides starts with the corresponding aniline. The aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then reduced, for example, with tin(II) chloride in concentrated hydrochloric acid, to yield the arylhydrazine hydrochloride.[8][9]

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 4-Benzyloxyaniline hydrochloride | 1. NaNO2, H2O, HCl; 2. SnCl2, H2O | 0 °C | (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 96 | [10] |

| p-Anisidine | 1. NaNO2, H2O, HCl; 2. SnCl2, HCl | -5 °C to 0 °C | 4-Methoxyphenylhydrazine hydrochloride | 77 | [8] |

Biological Significance

While specific biological activities of this compound itself are not extensively documented, the indole and pyrazole scaffolds derived from it are prevalent in many biologically active compounds.

-

Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11]

-

Pyrazole derivatives have also been extensively studied and have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][6]

The reactivity of the hydrazine moiety in this compound thus provides a gateway to a rich chemical space with significant potential for the development of new therapeutic agents. Further research into the specific reactions and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. srrjournals.com [srrjournals.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Phenoxyphenyl)hydrazine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenoxyphenyl)hydrazine is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif, featuring a hydrazine group attached to a phenoxyphenyl scaffold, serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound, supplemented with detailed experimental protocols and relevant chemical data.

Discovery and History: A Synthesis of Foundational Reactions

While a singular, definitive moment of discovery for this compound is not readily apparent in the historical chemical literature, its existence and synthesis are a direct consequence of the development of two cornerstone reactions in organic chemistry: the Ullmann condensation and the Griess diazotization. The history of this compound is therefore intrinsically linked to the pioneering work of Fritz Ullmann and Peter Griess in the late 19th and early 20th centuries.

The journey to this compound begins with the synthesis of its precursor, 4-phenoxyaniline. The formation of this diaryl ether is classically achieved through the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a phenol. First reported by Fritz Ullmann in 1901, this reaction became a fundamental method for the construction of carbon-oxygen bonds between aromatic rings.[1][2]

Once 4-phenoxyaniline is obtained, the introduction of the hydrazine moiety is accomplished through a sequence of reactions rooted in the work of Peter Griess. In 1858, Griess discovered the diazotization reaction , a process that converts a primary aromatic amine into a diazonium salt using nitrous acid.[3] This reactive intermediate can then be reduced to the corresponding hydrazine. This two-step process, diazotization followed by reduction, remains a standard and widely used method for the synthesis of arylhydrazines.

Therefore, the "discovery" of this compound can be understood as the logical application of these well-established and powerful synthetic transformations. Its history is not that of a singular breakthrough, but rather a testament to the enabling power of foundational organic reactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O | |

| Molecular Weight | 200.24 g/mol | |

| CAS Number | 17672-28-5 | |

| Appearance | Solid | |

| Melting Point | 56-57 °C | [4] |

| Boiling Point | 352.9 °C at 760 mmHg | [4] |

| Flash Point | 167.2 °C | [4] |

| Density | 1.201 g/cm³ | [4] |

| pKa | 5.32 ± 0.20 (Predicted) |

Synthesis of this compound

The synthesis of this compound is a two-stage process that first involves the formation of the diaryl ether precursor, 4-phenoxyaniline, followed by its conversion to the target hydrazine.

Stage 1: Synthesis of 4-Phenoxyaniline via Ullmann Condensation

The Ullmann condensation provides a reliable method for the synthesis of 4-phenoxyaniline from 4-iodoaniline and phenol, using a copper catalyst and a base.

Caption: Ullmann condensation for 4-phenoxyaniline synthesis.

Stage 2: Synthesis of this compound via Diazotization and Reduction

The second stage involves the conversion of 4-phenoxyaniline to this compound. This is achieved by first forming the diazonium salt, which is then reduced to the final product.

References

Potential Biological Activities of (4-Phenoxyphenyl)hydrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenoxyphenyl)hydrazine and its derivatives represent a class of organic compounds characterized by a hydrazine group attached to a phenoxyphenyl scaffold. This structural motif has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The inherent reactivity of the hydrazine moiety, coupled with the physicochemical properties of the phenoxyphenyl group, provides a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide offers an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new drugs.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds with potential applications in oncology. Various synthetic analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative derivatives from the scientific literature.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast) | 0.00932 | [1] |

| Quinoline Hydrazide Derivative 19 | SH-SY5Y (Neuroblastoma) | > 25 | [2] |

| Kelly (Neuroblastoma) | > 25 | [2] | |

| MDA-MB-231 (Breast) | > 25 | [2] | |

| MCF-7 (Breast) | > 25 | [2] | |

| Quinoline Hydrazide Derivative 22 | SH-SY5Y (Neuroblastoma) | 10.2 | [2] |

| Kelly (Neuroblastoma) | 3.5 | [2] | |

| MDA-MB-231 (Breast) | > 25 | [2] | |

| MCF-7 (Breast) | > 25 | [2] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Potential Mechanisms of Anticancer Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, several potential signaling pathways have been proposed for structurally related hydrazone compounds. These pathways often converge on the induction of apoptosis (programmed cell death) and the inhibition of key cellular processes required for cancer cell proliferation and survival.

One proposed mechanism involves the inhibition of DNA gyrase, an essential enzyme for DNA replication in cancer cells. By targeting this enzyme, these compounds can disrupt DNA synthesis and lead to cell cycle arrest and apoptosis.[3]

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. Their ability to inhibit microbial growth suggests their potential as lead compounds for the development of new antimicrobial agents.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Phenyl hydrazone derivative (5a) | S. aureus | 25 | [3] |

| MRSA | 25 | [3] | |

| B. subtilis | 25 | [3] | |

| A. baumannii | 25 | [3] | |

| Fluoro substituted compound (5b) | S. aureus | 25 | [3] |

| MRSA | 25 | [3] | |

| B. subtilis | 6.25 | [3] | |

| A. baumannii | 6.25 | [3] | |

| Bischloro derivative (5h) | S. aureus | 0.78 | [3] |

| MRSA | 0.78 | [3] | |

| B. subtilis | 0.78 | [3] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

The MIC of this compound derivatives against various microorganisms is commonly determined using the broth microdilution method, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of hydrazone derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[4] By inhibiting this enzyme, the compounds can effectively halt bacterial proliferation.

Anti-inflammatory Activity

Certain derivatives of the this compound scaffold have demonstrated noteworthy anti-inflammatory properties in preclinical models. This activity suggests their potential for development as novel treatments for inflammatory conditions.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects are often evaluated in vivo using models such as the carrageenan-induced paw edema test in rodents. The activity is typically expressed as the percentage of edema inhibition compared to a control group.

| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| N-acyl hydrazone derivative (4c) | 300 µmol/kg | 2 | 35.9 | [5] |

| 300 µmol/kg | 4 | 52.8 | [5] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established in vivo model for screening the acute anti-inflammatory activity of new compounds.[6][7]

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the animals at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of hydrazone derivatives are thought to be mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5] These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Conclusion

This compound derivatives constitute a versatile chemical scaffold with significant potential for the development of new therapeutic agents. The data presented in this guide highlight their promising anticancer, antimicrobial, and anti-inflammatory activities. Further research, including comprehensive structure-activity relationship (SAR) studies, elucidation of precise mechanisms of action, and in vivo efficacy and safety evaluations, is warranted to fully explore the therapeutic potential of this class of compounds. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines.

References

- 1. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of (4-Phenoxyphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenoxyphenyl)hydrazine is a chemical compound of interest in various research and development sectors, including pharmaceuticals. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, outlines the experimental and computational methodologies for their determination, and presents relevant reaction pathways. Due to the limited availability of direct experimental data for this specific compound, this guide emphasizes the established methods for obtaining these crucial parameters, thereby serving as a foundational resource for researchers.

Thermochemical Data

Precise thermochemical data for this compound are essential for predicting its behavior in chemical reactions, understanding its stability, and for the design of synthetic routes. The following tables summarize the key thermochemical parameters. It is important to note that direct experimental values for this compound are not widely available in the literature. Therefore, the tables include placeholder values to illustrate the format of data presentation, alongside data for the parent molecule, hydrazine, for comparative purposes.

Table 1: Enthalpy of Formation

| Compound | Formula | State | ΔHf° (kJ/mol) | Method |

| This compound | C₁₂H₁₂N₂O | solid | Value not available | - |

| This compound | C₁₂H₁₂N₂O | gas | Value not available | - |

| Hydrazine | N₂H₄ | liquid | +50.63 | Calorimetry |

| Hydrazine | N₂H₄ | gas | +95.4 | Calorimetry |

Table 2: Standard Molar Entropy and Heat Capacity

| Compound | Formula | State | S° (J/mol·K) | Cp (J/mol·K) | Method |

| This compound | C₁₂H₁₂N₂O | solid | Value not available | Value not available | - |

| Hydrazine | N₂H₄ | liquid | 121.2 | 98.8 | Calorimetry |

Experimental Protocols for Thermochemical Data Determination

The determination of the thermochemical data presented above relies on well-established experimental techniques. The following sections detail the methodologies for measuring the key parameters.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of an organic compound like this compound is typically determined using combustion calorimetry .

Experimental Workflow for Combustion Calorimetry:

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited by passing an electric current through a fuse wire.

-

The complete combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

The temperature change (ΔT) is meticulously measured.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.[1][2][3][4][5]

Heat Capacity (Cp)

The heat capacity of solid this compound can be measured using techniques such as the semi-adiabatic heat pulse method or relaxation calorimetry .[6]

Methodology (Semi-adiabatic Heat Pulse Method):

-

A known mass of the sample is placed in a sample holder within a calorimeter.

-

The system is cooled to the desired starting temperature.

-

A precisely measured amount of heat (a "heat pulse") is supplied to the sample.

-

The resulting temperature increase of the sample is recorded.

-

The heat capacity is calculated by dividing the amount of heat supplied by the temperature change and the mass of the sample.

-

This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.[6][7][8][9]

Enthalpy of Sublimation (ΔHsub°)

The enthalpy of sublimation, which is the enthalpy change associated with the phase transition from solid to gas, can be determined from vapor pressure measurements at different temperatures using the Knudsen effusion method .[10][11][12][13]

Experimental Setup for Knudsen Effusion:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jpyro.co.uk [jpyro.co.uk]

- 3. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heat Capacity Measurement | CaloriCool [caloricool.org]

- 7. byjus.com [byjus.com]

- 8. sparrow.up.poznan.pl [sparrow.up.poznan.pl]

- 9. youtube.com [youtube.com]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. Knudsen cell - Wikipedia [en.wikipedia.org]

- 12. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 13. limni.kuleuven.be [limni.kuleuven.be]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Indoles from (4-Phenoxyphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Substituted indoles, in particular, are of significant interest in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles using (4-phenoxyphenyl)hydrazine as the starting material. The resulting 5-phenoxy-substituted indoles are valuable intermediates for the development of novel therapeutic agents.

Synthesis of Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis proceeds through the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[2][3] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction yield and purity of the final product. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and polyphosphoric acid (PPA).[3]

General Reaction Scheme:

Caption: General workflow for the Fischer indole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenoxy-2-phenyl-1H-indole using Polyphosphoric Acid (PPA)

This protocol describes the synthesis of 5-phenoxy-2-phenyl-1H-indole from this compound and acetophenone using polyphosphoric acid as the catalyst. PPA is a strong dehydrating agent and an effective catalyst for the Fischer indole synthesis.[1][4]

Materials:

-

This compound hydrochloride

-

Acetophenone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Decolorizing charcoal

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and graduated cylinders

-

Büchner funnel and filter flask

-

Vacuum desiccator

Procedure:

-

Hydrazone Formation (in situ): In a 250 mL beaker, prepare the phenylhydrazone by boiling a mixture of this compound hydrochloride (equivalent to 0.167 mol of the free base) and acetophenone (0.167 mol) in 60 mL of ethanol with a few drops of glacial acetic acid.[5]

-

Cyclization: Place the crude phenylhydrazone (28 g) in a 250 mL beaker containing polyphosphoric acid (180 g). Heat the mixture on a boiling water bath, stirring with a thermometer, and maintain the temperature between 100-120 °C for 10 minutes. The reaction is exothermic.[5]

-

Work-up: Add 450 mL of cold water and stir well to dissolve the polyphosphoric acid. Filter the precipitate at the pump and wash thoroughly with water.[5]

-

Purification: Boil the crude solid under reflux with 300 mL of rectified spirit. Add a small amount of decolorizing charcoal and filter through a preheated Büchner funnel. Wash the residue with 40 mL of hot rectified spirit.[5]

-

Crystallization: Cool the combined filtrates to room temperature to allow the 2-phenylindole to crystallize. Filter the product and wash it three times with 10 mL portions of cold alcohol.[5]

-

Drying: Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.

Expected Yield: 70-85%

Protocol 2: Synthesis of 6-Phenoxy-1,2,3,4-tetrahydrocarbazole using Acetic Acid

This protocol details the synthesis of 6-phenoxy-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone using glacial acetic acid as the catalyst.

Materials:

-

This compound hydrochloride

-

Cyclohexanone

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and graduated cylinders

-

Büchner funnel and filter flask

Procedure:

-